molecular formula C14H18N2OS B12266230 1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-ol

1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-ol

Cat. No.: B12266230
M. Wt: 262.37 g/mol
InChI Key: XADUDKOZPFSTOP-UHFFFAOYSA-N
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Description

1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-ol is a heterocyclic compound that features a benzothiazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-ol typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with ethyl bromoacetate, followed by cyclization. The piperidine ring can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Solvent extraction and purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)piperidin-3-ol

InChI

InChI=1S/C14H18N2OS/c1-2-10-5-6-12-13(8-10)18-14(15-12)16-7-3-4-11(17)9-16/h5-6,8,11,17H,2-4,7,9H2,1H3

InChI Key

XADUDKOZPFSTOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)O

Origin of Product

United States

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